molecular formula C22H23BF4NP B13142824 (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate CAS No. 1222630-46-7

(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate

Cat. No.: B13142824
CAS No.: 1222630-46-7
M. Wt: 419.2 g/mol
InChI Key: YDTGSIVROZTYNA-BDQAORGHSA-O
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Description

(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is a chiral phosphine ligand used in various chemical reactions and processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the field of organic chemistry. The presence of the tetrafluoroborate anion enhances its solubility and stability in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate typically involves the reaction of (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halides or other electrophiles under mild conditions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .

Mechanism of Action

The mechanism of action of (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment created by the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is unique due to its chiral nature and the presence of the tetrafluoroborate anion, which enhances its solubility and stability. Its ability to induce high enantioselectivity in asymmetric synthesis sets it apart from other similar compounds .

Properties

CAS No.

1222630-46-7

Molecular Formula

C22H23BF4NP

Molecular Weight

419.2 g/mol

IUPAC Name

[(1S)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]azanium;tetrafluoroborate

InChI

InChI=1S/C22H22NP.BF4/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19;2-1(3,4)5/h1-6,8,10-14,16,20H,7,9,15,23H2;/q;-1/p+1/t20-;/m0./s1

InChI Key

YDTGSIVROZTYNA-BDQAORGHSA-O

Isomeric SMILES

[B-](F)(F)(F)F.C1C[C@@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+]

Canonical SMILES

[B-](F)(F)(F)F.C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+]

Origin of Product

United States

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